molecular formula C11H21NO4 B8005793 (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

Cat. No.: B8005793
M. Wt: 231.29 g/mol
InChI Key: ZMTFJZAKAIBBQV-QMMMGPOBSA-N
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Description

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Deprotection: The major product is the free amino acid after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((tert-Butoxycarbonyl)amino)methyl)butanoic acid
  • (S)-2-(((tert-Butoxycarbonyl)amino)methyl)hexanoic acid

Uniqueness

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications .

Properties

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFJZAKAIBBQV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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